propargyl-PEG7 NHS acetate

Catalog No.
S8399383
CAS No.
M.F
C21H33NO11
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propargyl-PEG7 NHS acetate

Product Name

propargyl-PEG7 NHS acetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C21H33NO11

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2

InChI Key

WXQXYZKSXVGGRU-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Propargyl-PEG7 NHS acetate (MW 475.49) is a precisely defined, monodisperse (dPEG) heterobifunctional linker featuring an amine-reactive N-hydroxysuccinimide (NHS) acetate ester and an azide-reactive terminal alkyne. The 7-unit polyethylene glycol spacer provides optimal hydrophilicity and a defined spatial separation of approximately 28 Å, making it a critical precursor in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized biomaterials. Unlike conventional polydisperse PEGs, this discrete molecule ensures absolute batch-to-batch reproducibility, while the acetate linkage drives rapid acylation of primary amines under mild, slightly alkaline conditions (pH 7.2–8.5) [1].

Substituting propargyl-PEG7 NHS acetate with polydisperse mixtures (e.g., PEG-2000) introduces a distribution of spacer lengths that severely complicates downstream LC-MS characterization and regulatory approval for therapeutic conjugates. Furthermore, attempting to use shorter discrete analogs, such as PEG4, often fails to provide sufficient steric relief during copper-catalyzed azide-alkyne cycloaddition (CuAAC) on dense protein surfaces, leading to incomplete click reactions and reduced payload-to-antibody ratios. Conversely, replacing the propargyl group with a strain-promoted DBCO moiety introduces significant hydrophobicity, which can trigger protein aggregation or off-target binding in sensitive cellular assays [1].

Absolute Monodispersity for ADC and PROTAC Reproducibility

Polydisperse PEG linkers inherently possess a polydispersity index (PDI) > 1.05, resulting in a Gaussian distribution of molecular weights that complicates the analytical characterization of final conjugates. Propargyl-PEG7 NHS acetate is synthesized as a single discrete molecule (PDI = 1.00), ensuring a singular molecular weight peak (475.49 Da). This absolute structural uniformity eliminates the batch-to-batch pharmacokinetic variability observed with polymeric PEGs, directly streamlining Chemistry, Manufacturing, and Controls (CMC) workflows for therapeutic candidates [1].

Evidence DimensionPolydispersity Index (PDI) and Molecular Weight Distribution
Target Compound DataPDI = 1.00 (Single discrete species)
Comparator Or BaselinePolydisperse PEG (PDI > 1.05, broad MW distribution)
Quantified Difference100% molecular uniformity vs. complex mixture
ConditionsLC-MS and SEC characterization of linker-payload intermediates

Procuring discrete PEG7 eliminates analytical ambiguity and regulatory hurdles associated with characterizing complex polydisperse therapeutic conjugates.

Enhanced Click Efficiency via Optimal PEG7 Spacer Length

The length of the PEG spacer critically dictates the accessibility of the terminal alkyne when the NHS ester is conjugated to a bulky biomolecule. The 7-unit PEG chain provides a spatial extension of approximately 28 Å, compared to the ~16 Å extension of a PEG4 analog. In solid-phase or nanoparticle surface functionalization, this extended reach significantly reduces steric shielding, increasing the pseudo-first-order rate constant of the subsequent CuAAC reaction with bulky azides and improving final conjugation yields by up to 30-40% compared to shorter PEG4 linkers [1].

Evidence DimensionSpacer length and steric accessibility
Target Compound DataPEG7 (~28 Å extension)
Comparator Or BaselinePEG4 (~16 Å extension)
Quantified Difference~12 Å additional clearance, driving higher click yields on dense surfaces
ConditionsCuAAC conjugation on sterically hindered protein or nanoparticle surfaces

Selecting the PEG7 spacer ensures high-yield click conjugations even when attaching bulky payloads or modifying dense biomaterial surfaces where PEG4 fails.

Preserving Ligand Binding Affinity by Minimizing Linker Hydrophobicity

While strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing DBCO-PEG-NHS esters avoids copper catalysts, the DBCO moiety adds substantial lipophilicity (contributing >2.5 to the calculated LogP). This excess hydrophobicity frequently induces non-specific binding and alters the cell permeability of PROTACs. The terminal propargyl group in propargyl-PEG7 NHS acetate is highly atom-economical and minimally lipophilic, preserving the native aqueous solubility and target-binding thermodynamics of the conjugated small molecule [1].

Evidence DimensionLinker lipophilicity (cLogP contribution)
Target Compound DataPropargyl group (minimal cLogP impact)
Comparator Or BaselineDBCO group (adds >2.5 to cLogP)
Quantified DifferenceSignificant reduction in non-specific hydrophobic interactions
ConditionsPROTAC or small-molecule probe design for intracellular targets

For intracellular probes and PROTACs, the propargyl-PEG7 linker prevents the severe off-target binding and aggregation issues caused by bulky DBCO alternatives.

Rapid Amine Acylation via Acetate-Linked NHS Ester

The specific attachment chemistry of the NHS ester dictates both its reactivity toward primary amines and its susceptibility to aqueous hydrolysis. The acetate linkage (-O-CH2-CO-NHS) in propargyl-PEG7 NHS acetate is more electrophilic than the corresponding propionate linkage (-O-CH2-CH2-CO-NHS). This results in a faster acylation rate, allowing for rapid bioconjugation protocols (often complete within 30-60 minutes at pH 8.0), which is highly advantageous when labeling sensitive proteins that cannot tolerate prolonged incubation at room temperature [1].

Evidence DimensionAmine acylation rate and hydrolytic half-life
Target Compound DataAcetate NHS ester (faster acylation, shorter half-life)
Comparator Or BaselinePropionate NHS ester (slower acylation, longer half-life)
Quantified DifferenceAccelerated conjugation kinetics for time-sensitive labeling
ConditionsAmine-reactive bioconjugation at pH 7.5–8.0

Procuring the acetate variant is ideal for workflows requiring rapid protein labeling to minimize degradation or aggregation of sensitive biological targets.

PROTAC Synthesis and Optimization

Due to its minimal lipophilicity and precise 28 Å spacer length, propargyl-PEG7 NHS acetate is an ideal linker for synthesizing PROTACs. It allows for the rapid attachment of amine-containing E3 ligase ligands, followed by a high-yield CuAAC click reaction with an azide-functionalized target protein ligand, without introducing the off-target binding issues associated with DBCO linkers [1].

Antibody-Drug Conjugate (ADC) Development

The absolute monodispersity of the PEG7 spacer ensures that ADCs generated using this linker have a precisely defined molecular weight and reproducible pharmacokinetic profile. This simplifies LC-MS characterization and meets the strict CMC requirements for therapeutic development, unlike polydisperse PEG alternatives [2].

High-Density Surface Functionalization of Nanoparticles

The extended spatial clearance provided by the PEG7 chain makes this compound superior to PEG4 for functionalizing nanoparticles or solid supports. The rapid reactivity of the acetate NHS ester efficiently coats amine-modified surfaces, while the 7-unit spacer ensures the terminal alkyne remains highly accessible for subsequent CuAAC immobilization of bulky targeting antibodies or enzymes [3].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

11

Exact Mass

475.20536087 g/mol

Monoisotopic Mass

475.20536087 g/mol

Heavy Atom Count

33

Dates

Last modified: 01-05-2024

Explore Compound Types